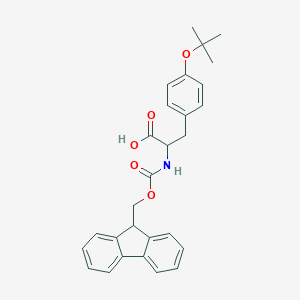

Fmoc-Tyr(tBu)-OH

Descripción

Contextualization within Amino Acid Derivatives for Peptide Chemistry

Fmoc-Tyr(tBu)-OH is a member of a broad class of chemical compounds known as protected amino acids. In peptide synthesis, the stepwise addition of amino acids to a growing polypeptide chain requires precise control over which functional groups react. altabioscience.com Unprotected amino acids possess at least two reactive sites: the α-amino group and the α-carboxyl group. Furthermore, amino acids like tyrosine have reactive side chains. To ensure the formation of the correct peptide bond and prevent unwanted side reactions or polymerization, these reactive sites must be temporarily masked with protecting groups. biosynth.com this compound is specifically designed for incorporation into a peptide sequence, providing the tyrosine residue in a form that is ready for controlled coupling reactions. guidechem.com

Significance of Protecting Groups in Peptide Synthesis

The success of chemical peptide synthesis hinges on the concept of "orthogonal protection," where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.dechempep.com This strategy allows for the selective deprotection of the α-amino group at each step to permit chain elongation, while the side-chain protecting groups remain intact until the final stage of synthesis. chempep.com The combination of Fmoc for the N-terminus and acid-labile groups like tBu for the side chains is the most common orthogonal scheme in modern SPPS. iris-biotech.deiris-biotech.de

The Fmoc group is a base-labile protecting group used to temporarily block the α-amino group of an amino acid. chempep.comwikipedia.org Its primary role is to prevent the amino group from reacting during the activation and coupling of the carboxyl group of the same amino acid. altabioscience.com

Key characteristics of the Fmoc group include:

Base Lability: It is rapidly removed under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org

Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave side-chain protecting groups and the final peptide from the resin support. wikipedia.org

UV Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene byproduct, which has a strong UV absorbance. This property allows for the real-time, quantitative monitoring of the deprotection step to ensure the reaction goes to completion. altabioscience.comwikipedia.org

This mild deprotection scheme is a significant advantage over older methods, such as the Boc/Bzl strategy, which required harsh, repetitive acid treatments that could degrade sensitive peptide sequences. americanpeptidesociety.orgnih.gov

The side chain of tyrosine contains a reactive phenolic hydroxyl group. If left unprotected, this group can undergo undesirable acylation during coupling steps, leading to the formation of branched peptides and a decrease in the yield of the desired product. peptide.comchemicalbook.com

The tert-butyl (tBu) group serves as an effective protecting group for this hydroxyl function. peptide.com

Acid Lability: The tBu group is an ether that is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

Orthogonality: Its stability to bases makes it perfectly orthogonal to the Fmoc group, ensuring it remains in place throughout the entire chain assembly process. chempep.com

Final Cleavage: The tBu group is typically removed during the final step of SPPS, when the completed peptide is cleaved from the solid support using a strong acid cocktail. iris-biotech.de

The use of this compound is therefore more efficient than using a tyrosine with an unprotected side chain, as it prevents the unproductive consumption of activated amino acids and eliminates potential side products. peptide.comchemicalbook.com

Historical Development and Evolution of Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis (SPPS)

The foundation of modern peptide synthesis was laid by R. Bruce Merrifield's invention of SPPS in the early 1960s, which initially utilized the Boc/Bzl protection scheme. peptide.com While revolutionary, this method required the use of hazardous hydrofluoric acid (HF) for final cleavage. iris-biotech.de

A significant evolution came with the introduction of the base-labile Fmoc group for Nα protection by Louis A. Carpino and Grace Y. Han in 1970. nih.govpeptide.com In the late 1970s, researchers adapted this group for solid-phase applications. The complete Fmoc/tBu orthogonal strategy, which combined the base-labile Fmoc group for the N-terminus with acid-labile tBu-based side-chain protecting groups, was developed by Johannes Meienhofer and his colleagues in 1978. nih.govpeptide.com

This new strategy offered several advantages:

Milder Conditions: It avoided the repetitive use of acid for Nα-deprotection and eliminated the need for HF, making the process safer and more compatible with sensitive peptide sequences. nih.govnih.gov

True Orthogonality: The distinct cleavage mechanisms for Fmoc (base) and tBu (acid) provided a truly orthogonal system, simplifying the synthesis of complex peptides. iris-biotech.de

Due to these benefits, the Fmoc/tBu strategy was rapidly adopted by the scientific community. By the mid-1990s, it had become the predominant method for SPPS in both academic and industrial laboratories, a status it maintains today. nih.govnih.gov

Overview of Research Directions and Applications in Modern Chemical Science

This compound remains an indispensable reagent for the synthesis of peptides for a vast array of applications. Its use is fundamental in drug discovery and development, where peptide-based therapeutics are of growing importance. guidechem.comnbinno.com Researchers utilize this compound to construct custom peptides with specific biological functions for studying cellular processes, enzyme mechanisms, and protein-protein interactions. nbinno.com

Current research directions involving this compound include:

Synthesis of Modified Peptides: It serves as a starting material for creating more complex, non-canonical amino acid derivatives. For example, this compound can be chemically modified to produce iodotyrosine, which can then be used in further reactions like Suzuki-Miyaura cross-coupling to create novel bi-aryl amino acids for incorporation into peptides. researchgate.net

Proteomics and Drug Development: The precise incorporation of tyrosine residues is critical for creating peptides with specific functions, including those that can be phosphorylated or labeled for use in proteomics studies and as potential drug candidates. peptide.comadvancedchemtech.com

Biomaterials: The synthesis of peptides using Fmoc chemistry is central to the rapidly growing field of peptide-based biomaterials. nih.gov

The reliability, efficiency, and versatility of the Fmoc/tBu strategy, exemplified by key building blocks like this compound, ensure its continued prominence in advanced chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 71989-38-3 guidechem.com |

| Molecular Formula | C₂₈H₂₉NO₅ nih.gov |

| Molecular Weight | 459.5 g/mol nih.gov |

| Appearance | White to light yellow crystalline powder chemicalbook.comchemicalbook.com |

| Melting Point | 150-151 °C chemicalbook.comchemicalbook.com |

| Solubility | Insoluble in water and petroleum ether; Soluble in DMF, methanol, and ethyl acetate chemicalbook.comchemicalbook.com |

Table 2: Protecting Groups in the this compound Strategy

| Protecting Group | Protected Moiety | Cleavage Condition |

|---|---|---|

| Fmoc | α-Amino group | Mild base (e.g., 20% Piperidine in DMF) wikipedia.org |

| tBu | Tyrosine side-chain hydroxyl | Strong acid (e.g., Trifluoroacetic acid) iris-biotech.de |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUKCFULLJFBFN-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315818 | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-38-3 | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Fmoc Tyr Tbu Oh

Derivatization and Functionalization of Fmoc-Tyr(tBu)-OH

Synthesis of Novel Tyrosine Derivatives from this compound

Iodotyrosine Derivatives

Table 1: Synthesis of Fmoc-L-2-Iodotyrosine

| Step | Reagents | Conditions | Intermediate/Product | Yield | Citation |

| Iodination | Iodine (1.2 equiv.), Ag₂SO₄ (1.2 equiv.) | Methanol, 1.5 h, rt | Fmoc-Tyr(tBu)-OMe ester | 63% | worktribe.com |

| Hydrolysis | LiOH | Aqueous solution | Fmoc-L-2-Iodotyrosine | 92% | worktribe.com |

| Overall | 58% | worktribe.com |

Phosphotyrosine Derivatives

Phosphorylation of tyrosine residues is a critical post-translational modification involved in cellular signaling pathways. Synthetically, phosphotyrosine-containing peptides can be prepared using pre-formed phosphotyrosine building blocks. This compound can be converted into phosphotyrosine derivatives by employing various phosphorylation reagents. A common approach involves using Fmoc-Tyr(PO(OBzl)₂)-OH, which is a widely used derivative for introducing phosphotyrosine in Fmoc-SPPS sigmaaldrich-jp.comalfa-chemistry.com. Other derivatives, such as Fmoc-Tyr(PO₃H₂)-OH and Fmoc-Tyr(PO(NMe₂)₂)-OH, are also available and offer different advantages and limitations regarding coupling efficiency and deprotection sigmaaldrich-jp.com. The use of t-butyl phosphate (B84403) protection for phosphotyrosine derivatives, such as Fmoc-Tyr(PO₃tBu₂)-OH, facilitates efficient synthesis of Tyr(P)-containing peptides via Fmoc/solid-phase synthesis, allowing for simultaneous cleavage from the resin and deprotection by acidolytic treatment nih.govnih.gov. These derivatives are compatible with standard coupling methods, although some may require specific conditions or increased reagent excesses to ensure efficient incorporation sigmaaldrich-jp.comsigmaaldrich.com.

Sulfotyrosine Derivatives

Tyrosine sulfation is a significant post-translational modification that modulates protein-protein interactions and biological activities. The synthesis of sulfotyrosine-containing peptides is often challenging due to the acid lability of the sulfate (B86663) ester. To overcome this, protected sulfotyrosine derivatives are employed in Fmoc-SPPS. Derivatives like Fmoc-Tyr(SO₃nP)-OH (neopentyl-protected) are stable to piperidine (B6355638) and TFA, allowing for standard coupling protocols and subsequent removal of the neopentyl group post-cleavage sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de. Other protected derivatives, such as Fmoc-Tyr(SO₃DCV)-OH (dichlorovinyl-protected) iris-biotech.de and various salts of Fmoc-Tyr(SO₃H)-OH (e.g., sodium, barium, tetrabutylammonium (B224687) salts) thieme-connect.de, have also been developed. These derivatives facilitate the synthesis of homogeneously sulfated peptides, enabling the study of tyrosine sulfation's influence on peptide function sigmaaldrich-jp.comacs.org. The choice of protecting group and coupling strategy is crucial to prevent degradation of the sulfate ester during synthesis and cleavage sigmaaldrich-jp.comthieme-connect.de.

Chemical Modifications at the C-terminal Carboxyl Group

The C-terminal carboxyl group of this compound is readily amenable to standard peptide synthesis coupling reactions. It can be activated using various coupling reagents, such as HATU, HBTU, or DIC/HOBt, to form amide bonds with the N-terminus of a growing peptide chain on a solid support rsc.orgrsc.org. Esterification is also possible, though less common in standard SPPS protocols compared to amide bond formation. The tert-butyl ether protecting the phenolic hydroxyl group is stable under the conditions typically used for C-terminal carboxyl group activation and coupling.

Incorporation of Isotopic Labels (e.g., ¹³C, ¹⁵N) for Mechanistic and Analytical Studies

The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into this compound is a powerful strategy for mechanistic and analytical studies, particularly for elucidating peptide structure and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Isotopically labeled this compound can be synthesized using isotopically enriched precursors. For instance, ¹³C-labeled tyrosine can be used to prepare ¹³C-labeled this compound, enabling tracking of the residue's fate in complex biological systems or during chemical reactions. Similarly, ¹⁵N-labeled tyrosine can be incorporated to facilitate ¹⁵N NMR studies or to enhance sensitivity in MS-based analyses. These labeled building blocks are synthesized using standard Fmoc-SPPS protocols, allowing for their seamless integration into peptide sequences, providing invaluable information for structural elucidation and mechanistic investigations worktribe.com.

Table 2: Common Protecting Groups and Isotopic Labeling for this compound Derivatives

| Modification Type | Derivative Example | Purpose | Relevant Citations |

| Side Chain | This compound | Standard protection for SPPS | peptide.comchemicalbook.compeptide.compeptide.com |

| Side Chain | Fmoc-L-2-Iodotyrosine | Suzuki-Miyaura coupling, labeling | vulcanchem.comworktribe.com |

| Side Chain | Fmoc-Tyr(PO(OBzl)₂)-OH | Phosphorylation for signaling studies | sigmaaldrich-jp.comalfa-chemistry.com |

| Side Chain | Fmoc-Tyr(SO₃nP)-OH | Sulfation for biological activity studies | sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de |

| Isotopic Labeling | ¹³C-Fmoc-Tyr(tBu)-OH | NMR studies, mechanistic tracking | worktribe.com |

| Isotopic Labeling | ¹⁵N-Fmoc-Tyr(tBu)-OH | ¹⁵N NMR, MS studies, mechanistic tracking | worktribe.com |

Compound List

this compound

Fmoc-L-2-Iodotyrosine

Fmoc-Tyr(tBu)-OMe ester

Fmoc-Tyr(PO(OBzl)₂)-OH

Fmoc-Tyr(PO₃H₂)-OH

Fmoc-Tyr(PO(NMe₂)₂)-OH

Fmoc-Tyr(PO₃tBu₂)-OH

Fmoc-Tyr(SO₃nP)-OH

Fmoc-Tyr(SO₃DCV)-OH

Fmoc-Tyr(SO₃H)-OH (sodium, barium, tetrabutylammonium salts)

¹³C-Fmoc-Tyr(tBu)-OH

¹⁵N-Fmoc-Tyr(tBu)-OH

Applications of Fmoc Tyr Tbu Oh in Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-SPPS is a preferred method for peptide synthesis due to its milder reaction conditions compared to the more traditional Boc/Benzyl approach. altabioscience.com The use of Fmoc-Tyr(tBu)-OH is integral to this methodology, allowing for the stepwise and efficient assembly of peptide chains on a solid support. altabioscience.comluxembourg-bio.com The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent, while the tBu group is removed at the final step with strong acids like trifluoroacetic acid (TFA). ontosight.ai This orthogonality is a key advantage of the Fmoc/tBu strategy. csic.es

Standard protocols for incorporating this compound involve a cyclical process of deprotection and coupling. The synthesis begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide chain. peptide.com Subsequently, the next amino acid, in this case, this compound, is activated and coupled to the newly freed N-terminus. chempep.com This cycle is repeated until the desired peptide sequence is assembled. luxembourg-bio.com

A typical coupling cycle involves the following steps:

Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. rsc.org

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc-adduct. rsc.org

Coupling: A solution containing an excess of this compound and coupling reagents is added to the resin to facilitate the formation of a new peptide bond. peptide.com

Washing: The resin is washed again to remove unreacted amino acid and coupling byproducts. peptide.com

The formation of the peptide bond between this compound and the N-terminus of the growing peptide chain requires the activation of the carboxylic acid group of the incoming amino acid. Several reagents and strategies are employed for this purpose.

Commonly used coupling reagents include:

HBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and efficient coupling cocktail. peptide.comknepublishing.com The reaction is typically carried out in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA). peptide.com The addition of HOBt helps to suppress racemization. peptide.com

HCTU/DIPEA: O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is another highly efficient coupling reagent, often used with DIPEA. researchgate.net HCTU has been shown to be effective in rapid Fmoc-SPPS protocols. researchgate.net

DIC/Oxyma: N,N'-Diisopropylcarbodiimide (DIC) in combination with OxymaPure® (ethyl cyanohydroxyiminoacetate) is another popular choice. rsc.org Carbodiimides like DIC activate the carboxylic acid, and the additive OxymaPure minimizes side reactions and racemization. peptide.combachem.com

| Coupling Reagent System | Description | Key Advantages |

|---|---|---|

| HBTU/HOBt/DIPEA | A mixture of HBTU, HOBt, and DIPEA in a suitable solvent like DMF. | High coupling efficiency, suppressed racemization. peptide.comknepublishing.com |

| HCTU/DIPEA | A combination of HCTU and DIPEA in a solvent such as DMF. | Very efficient, suitable for fast synthesis protocols. researchgate.net |

| DIC/Oxyma | DIC is used as the activator with Oxyma as an additive to reduce side reactions. | Cost-effective, minimizes racemization. rsc.orgpeptide.com |

| Resin Type | Typical Use | Cleavage Condition |

|---|---|---|

| Wang Resin | Synthesis of peptide acids. cem.com | TFA altabioscience.com |

| Rink Amide Resin | Synthesis of peptide amides. peptide.com | TFA peptide.com |

| 2-Chlorotrityl Chloride Resin | Synthesis of protected peptide fragments under mild acidic conditions. pubcompare.ai | Dilute TFA (e.g., 1-2% in DCM) |

The repetitive nature of SPPS makes it highly amenable to automation. nih.gov Automated peptide synthesizers perform the cyclical steps of deprotection, washing, coupling, and washing with high precision and reproducibility. biorxiv.org These instruments can be programmed for specific protocols, including the use of different coupling reagents and reaction times for incorporating this compound and other amino acids. sigmaaldrich-jp.com The use of automated synthesizers has significantly accelerated the pace of peptide synthesis research and production. researchgate.netbiorxiv.org

Challenges and Side Reactions Associated with Tyrosine Incorporation in SPPS.chempep.com

While the tert-butyl protecting group on the tyrosine side chain prevents many unwanted reactions, its incorporation is not without challenges. peptide.com The phenolic hydroxyl group of unprotected tyrosine can be acylated during coupling reactions, leading to side products. peptide.com Although the tBu group mitigates this, incomplete protection or side reactions involving the protecting group can still occur. peptide.com Furthermore, the bulky nature of the Fmoc and tBu groups can sometimes lead to steric hindrance, slowing down coupling reactions. biotage.com

A significant side reaction in SPPS, especially in peptides containing both aspartic acid (Asp) and tyrosine residues, is aspartimide formation. biotage.com This intramolecular cyclization occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, particularly when the following amino acid has a small side chain like glycine. iris-biotech.de While not directly involving the tyrosine residue, the presence of tyrosine in the sequence can influence the local conformation and potentially affect the rate of this side reaction.

Strategies to prevent aspartimide formation include:

Use of bulky protecting groups for Asp: Employing more sterically hindered protecting groups on the aspartic acid side chain can reduce the likelihood of cyclization. iris-biotech.de

Modified deprotection conditions: Adding a small amount of a weak acid, such as formic acid, to the piperidine deprotection solution can help to suppress aspartimide formation. peptide.com However, the use of strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal should be avoided in Asp-containing peptides as it promotes this side reaction. peptide.com

Backbone protection: The use of dipeptides containing a backbone-protecting group, such as the 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen following an Asp residue, can effectively prevent aspartimide formation. iris-biotech.de

Cyanosulfurylides: A newer approach involves protecting the aspartic acid side chain with a cyanosulfurylide group, which forms a stable C-C bond and completely suppresses aspartimide formation. nih.gov

Racemization Studies During Coupling

A significant challenge in peptide synthesis is the potential for racemization of the activated amino acid during the coupling step, which can compromise the stereochemical integrity of the final peptide. This process primarily occurs through the formation of a 5(4H)-oxazolone intermediate. csic.esembrapa.br The rate of racemization is influenced by several factors, including the structure of the amino acid, the choice of solvent, temperature, and the specific activation method and coupling reagents used. csic.es

While studies may not always single out this compound, the principles apply to all N-alkoxycarbonylamino acids. Research has shown that the choice of solvent can impact the extent of racemization, with studies comparing traditional solvents like N,N-dimethylformamide (DMF) with greener alternatives such as N-butylpyrrolidinone (NBP). csic.es Furthermore, the coupling additives play a crucial role. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives to carbodiimide-mediated couplings is a well-established method to suppress racemization by minimizing the lifetime of the highly reactive oxazolone (B7731731) intermediate. cphi-online.comgoogle.com

| Factor | Influence on Racemization | Mitigation Strategy | Reference |

|---|---|---|---|

| Activation Method | Certain activating agents can increase the rate of oxazolone formation. | Use of uronium/aminium salts (HBTU, HATU) with additives. | cphi-online.com |

| Coupling Additives | Additives like HOBt or OxymaPure act as acylating agent traps, reducing racemization. | Inclusion of HOBt or OxymaPure in the coupling cocktail. | csic.escphi-online.com |

| Temperature | Higher temperatures can accelerate racemization. | Performing couplings at room temperature or below when possible. | csic.esjustia.com |

| Solvent | The polarity and nature of the solvent can affect reaction kinetics. | Solvent screening (e.g., comparing DMF vs. NBP). | csic.es |

Fragment Condensation and Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SolPS) and fragment condensation strategies remain crucial, especially for large-scale production and the synthesis of very long or difficult peptides.

In fragment-based strategies, smaller, fully protected peptide fragments are synthesized and purified before being joined together in solution. This compound is essential for creating these fragments. peptide.comgoogle.com A peptide sequence containing Tyr(tBu) is assembled on a highly acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin. peptide.comgoogle.com The use of this compound ensures the tyrosine side chain remains protected during assembly. google.com

After assembly, the protected fragment can be cleaved from the resin under very mild acidic conditions that leave the tBu side-chain protecting groups intact. peptide.com The resulting fully protected peptide fragment, which can have an N-terminal Fmoc group and a C-terminal free acid, is then used in a subsequent solution-phase coupling step to be condensed with another fragment. google.com This approach avoids the cumulative challenges of synthesizing long peptides in a single continuous run on a solid support.

| Protected Fragment Example | Synthetic Approach | Role of this compound | Reference |

|---|---|---|---|

| Fmoc-Arg(Pbf)-Lys(Boc)-Asp(tBu)-Val-Tyr(tBu)-OBnDpp | Solution-phase synthesis using a Group Assisted Purification (GAP) protecting group. | Incorporated as a standard building block with its side chain protected by tBu. | google.com |

| Fmoc-Asp(OtBu)-Tyr(tBu)-Met-Gly-Trp-Met-Asp(OtBu)-Phe-OCH₂-PAM-Resin | Solid-phase synthesis on a PAM resin. | Used in the sequential buildup of the protected fragment on the solid support. | google.com |

| Protected fragments for leuprorelin (B1674837) synthesis | SPPS on 2-CTC resin followed by cleavage into protected fragments. | Incorporated into the precursor peptide which is then cleaved from the resin with side chains protected. | google.com |

Compound Name Reference Table

| Abbreviation / Common Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine |

| HOBt | 1-Hydroxybenzotriazole |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| NBP | N-Butylpyrrolidinone |

| tBu | tert-Butyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Fmoc-Tyr(PO₃tBu₂)-OH | Nα-Fmoc-O-bis(tert-butyl)phospho-L-tyrosine |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Nα-Fmoc-O-(monobenzylphospho)-L-tyrosine |

| Fmoc-Tyr(SO₃Na)-OH | Nα-Fmoc-L-tyrosine-O-sulfate, sodium salt |

| Fmoc-N-Me-Tyr(tBu)-OH | Nα-Fmoc-N-methyl-O-tert-butyl-L-tyrosine |

| 2-CTC | 2-Chlorotrityl chloride |

| TFA | Trifluoroacetic acid |

| Boc | tert-Butoxycarbonyl |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Trt | Trityl (Triphenylmethyl) |

Comparative Studies of Solution vs. Solid-Phase Approaches

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for preparing peptides in a laboratory setting. csic.es In this approach, the growing peptide chain is covalently anchored to an insoluble polymer resin, while Fmoc-protected amino acids, such as this compound, are sequentially added. embrapa.briris-biotech.de The key advantage of SPPS lies in the simplified purification process; excess reagents and soluble by-products are removed by simple filtration and washing of the resin after each coupling and deprotection step. embrapa.briris-biotech.de This allows for the use of a large excess of reagents to drive reactions to completion, which can lead to high yields and faster reaction times. iris-biotech.de The process is highly amenable to automation, which has facilitated the routine synthesis of complex peptides. americanpeptidesociety.orgiris-biotech.de this compound is considered a preferred derivative for these protocols, as the tert-butyl ether protecting group on the tyrosine side chain is stable to the basic conditions used for Fmoc removal (typically piperidine) but is easily cleaved by strong acid (usually trifluoroacetic acid) during the final step of cleaving the completed peptide from the resin. peptide.comwikipedia.org

The primary challenge of using the Fmoc strategy in solution-phase synthesis is the removal of the dibenzofulvene-piperidine adduct (a by-product of Fmoc-deprotection), which is difficult to separate from the desired peptide without the use of a solid support. google.com However, newer methodologies, such as those employing group-assisted purification (GAP) technology, are being developed to streamline purification in solution-phase Fmoc chemistry. google.com

A direct comparison highlights the trade-offs between the two methods. For the synthesis of the challenging tetrapeptide VVIA, one study found that coupling yields were generally higher in mechanochemical (ball-milling) synthesis than in traditional solution-phase synthesis (e.g., 78% vs 64% for the final tetrapeptide), while purities of the intermediates were sometimes higher in the solution-phase approach. beilstein-journals.org The study underscored that SPPS saved considerable time due to automation, a factor that often outweighs the step-by-step yield differences for research applications. beilstein-journals.org

The following table summarizes the key characteristics of each approach in the context of using Fmoc-protected amino acids like this compound.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain is anchored to an insoluble solid support (resin). iris-biotech.de | All reactions are conducted in a homogeneous solution. wikipedia.org |

| Purification | Simplified; by-products and excess reagents removed by filtration and washing. americanpeptidesociety.orgiris-biotech.de | Complex; requires isolation and purification (e.g., chromatography, crystallization) of intermediates after each step. americanpeptidesociety.orgambiopharm.com |

| Scalability | Less ideal for very large-scale production due to resin capacity and cost. americanpeptidesociety.org | Highly scalable and often preferred for industrial production of shorter peptides. americanpeptidesociety.orgambiopharm.com |

| Speed & Automation | Rapid and easily automated, especially for long or complex peptides. americanpeptidesociety.orgiris-biotech.de | Generally slower due to multi-step purifications; less amenable to full automation. bachem.com |

| Reagent Usage | Typically requires a large excess of reagents to ensure high coupling efficiency. iris-biotech.de | Can often use fewer equivalents of reagents, which can be more economical. ambiopharm.com |

| Typical Use Case | Research, custom peptide synthesis, synthesis of long and complex peptides. americanpeptidesociety.org | Large-scale manufacturing of shorter peptides (<20 amino acids). ambiopharm.comcreative-peptides.com |

Advanced Research Applications Beyond Standard Peptide Synthesis

Self-Assembly and Supramolecular Chemistry

The inherent amphiphilic nature and aromaticity of Fmoc-Tyr(tBu)-OH, coupled with its specific protecting groups, enable it to undergo controlled self-assembly into various ordered nanostructures. This phenomenon is fundamental to supramolecular chemistry, where molecules spontaneously organize into larger, functional architectures.

Investigation of Self-Assembled Structures Formed by this compound and its Derivatives

Research has demonstrated that this compound and related modified amino acids can spontaneously self-assemble into well-defined morphologies. These studies often involve derivatives where the tyrosine side chain or the N-terminus is modified, influencing the self-assembly behavior. For instance, this compound itself has been observed to form spherical assemblies researchgate.netresearchgate.net. Studies on related compounds like Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH reveal their ability to assemble into spheres, dumb-bells, rods, and flower-like structures depending on the specific conditions chemrxiv.org. The derivative L-Tyr(tBu)-OH, obtained after Fmoc deprotection, has been identified as a potent low molecular weight organogelator, forming fibrous structures stabilized by hydrogen bonds and van der Waals interactions nih.gov. Investigations into dipeptide derivatives, such as Thy-(Tyr-Tyr), also show the formation of extensive molecular architectures with significant hydrodynamic diameters arabjchem.org.

Influence of Concentration and Temperature on Self-Assembly

The precise control over the morphology of self-assembled structures is often achieved by manipulating environmental parameters such as concentration and temperature. Studies have systematically investigated these influences on this compound and its analogues. For example, a 5 mM solution of this compound forms sphere-like assemblies at room temperature, which can be transformed into fiber-like structures upon heating to 70°C . Similarly, other Fmoc-amino acid derivatives exhibit distinct morphological transitions when subjected to varying concentrations and temperatures chemrxiv.org. The concentration dependence is also evident in the formation of supramolecular polymers, where size changes are observed with alterations in concentration rsc.org. These findings underscore the tunability of self-assembly processes by external stimuli.

Characterization of Self-Assembled Morphologies

The characterization of these self-assembled structures relies on a suite of advanced analytical techniques. Optical microscopy is routinely used to visualize the macroscopic forms such as fibers, spheres, and flower-like aggregates researchgate.netresearchgate.netchemrxiv.orgresearchgate.netchemrxiv.org. More detailed structural analysis is often performed using techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) to elucidate nanoscale features and surface topography nih.govrsc.org. Spectroscopic methods such as X-Ray Diffraction (XRD), Dynamic Light Scattering (DLS), and Circular Dichroism (CD) provide insights into the molecular packing, size distribution, and secondary structure of the assembled entities nih.govarabjchem.orgrsc.org.

Analytical and Characterization Methodologies in Fmoc Tyr Tbu Oh Research

Purity Assessment and Quality Control

Ensuring the high purity of Fmoc-Tyr(tBu)-OH is paramount for successful peptide synthesis, as impurities can lead to truncated sequences, side reactions, and reduced yields.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and detecting trace impurities. Reversed-phase HPLC, typically employing C18 columns, is widely used. Mobile phase gradients, often consisting of acetonitrile (B52724) and aqueous buffers (such as phosphate (B84403) or trifluoroacetic acid), are optimized to achieve baseline separation of the target compound from potential contaminants windows.net.

Commercial preparations of this compound often exhibit purities exceeding 98%, with some suppliers specifying ≥99.0% or even >99.7% purity cblpatras.grcem.com. Advanced HPLC methods are designed to detect and quantify specific impurities, including β-alanyl derivatives, dipeptides, and side-chain unprotected Fmoc-amino acids, with detection limits as low as 0.05% and specifications for these impurities often set at ≤0.1% merck-lifescience.com.tw.

Table 1: HPLC Purity and Methodological Parameters for this compound

| Parameter | Specification/Method | Reference(s) |

| Typical Purity | ≥99.0% | cem.com |

| Purity Range | >98% to >99.7% | cblpatras.gr |

| Column Type | C18 | |

| Mobile Phase Example | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) gradient | windows.netphenomenex.com |

| Impurity Detection Limit | 0.05% | |

| Key Impurity Specification | ≤0.1% (e.g., β-alanyl, dipeptides, side-chain unprotected) | merck-lifescience.com.tw |

Mass Spectrometry (MS) serves as a critical tool for confirming the molecular weight and providing structural insights into this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is a common technique, yielding a molecular weight of approximately 459.5 g/mol scbt.comiris-biotech.de. The monoisotopic mass is precisely determined to be 459.20457303 Da nih.gov. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide both retention time and mass-to-charge ratio information, aiding in the identification and confirmation of the compound scienceopen.com.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value/Method | Reference(s) |

| Molecular Weight | 459.5 g/mol (approx.) | scbt.comiris-biotech.de |

| Monoisotopic Mass | 459.20457303 Da | nih.gov |

| Primary Ionization | ESI-MS (Positive Ion Mode) | |

| Example LC-MS (m/z) | 445.18 [M+H]+ (at Rt 11.6 min) | scienceopen.com |

The stereochemical integrity of this compound is crucial, as only the correct enantiomer (typically L-tyrosine) should be incorporated into peptides. Chiral HPLC is the predominant method for determining enantiomeric purity, often achieving resolutions (Rs) greater than 1.5 for baseline separation windows.netphenomenex.com. Specialized chiral stationary phases, such as those based on Lux polysaccharide materials (e.g., Cellulose-2 and Cellulose-3), are highly effective for resolving Fmoc-amino acid enantiomers under reversed-phase conditions windows.netphenomenex.comwindows.net. Mobile phases typically involve acetonitrile with acidic modifiers like trifluoroacetic acid (TFA) windows.netphenomenex.com. Capillary electrophoresis (CE) using sulfated cyclodextrins has also been reported as a method for resolving enantiomers . Enantiomeric purity is generally specified as >99.0% enantiomeric excess (ee), with some applications requiring ≥99.8% ee cem.comphenomenex.com.

Table 3: Enantiomeric Purity Determination for this compound

| Parameter | Specification/Method | Reference(s) |

| Enantiomeric Purity | >99.0% ee (L-form) | phenomenex.com |

| Purity Specification | ≥99.8% ee | cem.com |

| Primary Method | Chiral HPLC | windows.netphenomenex.com |

| Chiral Stationary Phase | Lux Cellulose-2, Lux Cellulose-3 | windows.netphenomenex.comwindows.net |

| Mobile Phase Example | Acetonitrile / 0.1% TFA | windows.netphenomenex.com |

| Alternative Method | Capillary Electrophoresis (with sulfated cyclodextrins) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural identity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals corresponding to the different atoms and functional groups within the molecule.

In ¹H NMR, typically performed in solvents like Methanol-d4 (MeOD-d4), signals from the Fmoc protecting group appear in distinct regions, including aromatic protons around δ 7.29-7.75 ppm and the benzylic CH₂ protons of the Fmoc group around δ 4.31 ppm scienceopen.com. The tert-butyl (tBu) protons of the tyrosine side chain typically resonate as a singlet around δ 1.38-1.40 ppm scienceopen.com. The α-proton and β-methylene protons of the tyrosine residue also exhibit characteristic signals scienceopen.com.

¹³C NMR spectra further confirm the structure by identifying the distinct carbon environments. Key signals include the carbonyl carbons of the carboxylic acid and the Fmoc carbamate (B1207046), the quaternary and methine carbons of the Fmoc group, the aromatic carbons of the phenyl ring, the tert-butyl carbons, and the chiral centers of the amino acid backbone scienceopen.comuq.edu.au.

Table 4: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ ppm) | Multiplicity | Protons | Assignment | Reference(s) |

| MeOD-d4 | 7.75 | d | 2H | Fmoc aromatic CH | scienceopen.com |

| 7.64 | t | 2H | Fmoc aromatic CH | scienceopen.com | |

| 7.37 | t | 2H | Fmoc aromatic CH | scienceopen.com | |

| 7.29 | dd | 2H | Fmoc aromatic CH | scienceopen.com | |

| 4.31 | d | 2H | Fmoc CH₂ | scienceopen.com | |

| 4.18 | t | 1H | Fmoc CH | scienceopen.com | |

| 4.12 | dd | 1H | Tyr α-CH | scienceopen.com | |

| 3.18 | m | 1H | Tyr β-CH₂ (one proton) | scienceopen.com | |

| 2.79 | m | 1H | Tyr β-CH₂ (other proton) | scienceopen.com | |

| 1.40, 1.38 | s | 9H | tBu methyls | scienceopen.com |

Table 5: ¹³C NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ ppm) | Assignment | Reference(s) |

| MeOD-d4 | 176.9 | Carboxylic acid C=O | scienceopen.com |

| 157.8, 162.8 | Carbonyls (Fmoc, COOH) | uq.edu.au | |

| 145.5, 145.3, 142.7 | Fmoc quaternary carbons | scienceopen.com | |

| 128.9, 128.3, 126.4, 121.0 | Fmoc aromatic CH | scienceopen.com | |

| 80.4 | tBu quaternary carbon | scienceopen.com | |

| 68.1 | Fmoc CH₂ | scienceopen.com | |

| 55.7, 52.4 | Tyr α-CH, β-CH₂ carbons | scienceopen.com | |

| 48.5 | Tyr α-CH | scienceopen.com | |

| 45.5 | Fmoc CH₂ | scienceopen.com | |

| 28.9 | tBu methyl carbons | scienceopen.com |

Infrared (IR) spectroscopy is utilized to identify the presence of characteristic functional groups within this compound. While specific detailed peak assignments for this compound are not extensively detailed in the provided snippets, standard IR analysis would reveal absorption bands corresponding to the carbonyl groups (C=O) of the Fmoc carbamate and the carboxylic acid, the N-H stretching of the carbamate, C-H stretching of the aromatic and aliphatic regions, and C-O stretching from the ether linkage of the tert-butyl protecting group libretexts.org. FTIR spectra are available and can be used for compound identification nih.gov.

Table 6: IR Spectroscopy for this compound

| Parameter | Detail | Reference(s) |

| Technique | FTIR (KBr or ATR) | nih.gov |

| Characteristic Bands | Expected: C=O (carbamate, carboxylic acid), N-H stretch, C-H stretch, C-O stretch | libretexts.org |

| Availability | Spectra are available for analysis. | nih.gov |

Microscopic Techniques for Morphological Analysis

Microscopic techniques are indispensable for elucidating the morphology of this compound, particularly in the context of its self-assembly into various nanostructures. These methods allow researchers to observe and quantify the physical characteristics of the material, which are often dependent on synthesis conditions, concentration, and environmental factors.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and fine structural details of materials at high resolution. In the research of this compound, SEM is employed to visualize the morphology of self-assembled structures, providing detailed insights into particle shapes, surface textures, and the aggregation patterns of the molecules researchgate.net. This technique complements other microscopy methods by offering a detailed view of the external features of the formed structures. While specific quantitative data from SEM for this compound is not extensively detailed in the reviewed literature, it is recognized as a critical tool for understanding the morphology of self-assembled amino acid derivatives researchgate.net.

Table 1: Application of Scanning Electron Microscopy (SEM) in this compound Morphology Studies

| Technique | Primary Application for this compound Morphology | Typical Information Gained | Notes |

| SEM | Surface topography and fine structural details of self-assembled structures. | High-resolution imaging of particle shape, surface features, and aggregation patterns. Estimation of particle size distribution. | Often used in conjunction with TEM for comprehensive analysis. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the detailed characterization of microstructure and molecular packing at an atomic or near-atomic scale researchgate.net. For this compound, TEM is instrumental in visualizing the nanoscale features of its self-assembled structures, such as fibers or other ordered arrangements researchgate.netresearchgate.net. For instance, studies on the related compound L-Tyr(tBu)-OH have demonstrated the formation of nanofibres with an approximate width of 40 nm and lengths extending to several micrometers when prepared under specific conditions researchgate.net. In broader studies involving Fmoc variants, TEM micrographs have indicated the formation of structures with sizes ranging from 500 nm to 1 µm mpg.de. TEM is a key technique for confirming the formation of nanostructures and understanding the underlying assembly mechanisms researchgate.netresearchgate.net.

Table 2: Application of Transmission Electron Microscopy (TEM) in this compound Morphology Studies

| Technique | Primary Application for this compound Morphology | Typical Observations/Findings | Dimensions (if reported) | Notes |

| TEM | Detailed microstructure, molecular packing, and high-resolution imaging of self-assembled nanostructures. | Nanofibres, aggregated structures. | Nanofibres (for related L-Tyr(tBu)-OH): ~40 nm width, several micrometers length researchgate.net. Agglomerates of structures: 500 nm – 1 µm mpg.de. | Essential for visualizing nanoscale features and confirming self-assembly mechanisms. |

Optical Microscopy

Optical Microscopy is a fundamental technique for observing the macroscopic and mesoscopic morphologies of self-assembled structures formed by this compound. This method allows researchers to readily identify and differentiate between various supramolecular architectures, such as spheres, fibers, rods, and flower-like assemblies, which are often dependent on experimental parameters like concentration and temperature researchgate.netresearchgate.netresearchgate.net. For example, studies have reported that this compound, at a concentration of 5 mM, forms sphere-like assemblies at room temperature. Upon heating to 70°C, these spherical structures can transition into fiber-like morphologies researchgate.net. Optical microscopy is typically performed at various magnifications (e.g., 10X, 20X, 40X, 63X) to capture these diverse structural transformations researchgate.netresearchgate.net.

Table 3: Morphological Observations of this compound via Optical Microscopy

| Condition | Observed Morphology | Typical Magnification Used | Notes |

| Room Temperature (5 mM) | Sphere-like assemblies | 40X | Can transition to fiber-like structures upon heating researchgate.net. |

| Heating (70°C) | Fiber-like structures | 10X, 20X, 40X, 63X | Transition from sphere-like assemblies observed at room temperature researchgate.net. |

Compound Name Table

| Full Chemical Name | Common Abbreviation | CAS Number |

| N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine | This compound | 71989-38-3 |

Challenges and Future Directions in Fmoc Tyr Tbu Oh Research

Sustainability and Green Chemistry in Peptide Synthesis

The pharmaceutical industry, a major consumer of synthetic peptides, is increasingly focused on sustainable manufacturing practices. Traditional Solid-Phase Peptide Synthesis (SPPS), while effective, generates significant chemical waste, prompting a shift towards greener methodologies.

Development of Environmentally Benign Solvents and Reagents

A primary goal in greening SPPS is the replacement of hazardous solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are widely used but pose environmental and health risks. Research has identified several less hazardous alternatives, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and propylene (B89431) carbonate. Studies have shown that solvents such as 2-MeTHF can yield high crude purity in peptide synthesis. Furthermore, the development of water-based synthesis systems and the use of eco-friendly raw materials, such as amino acids extracted from natural biomaterials, are gaining traction.

The choice of coupling reagents also plays a role in sustainability. Reagents like COMU are favored for green chemistry approaches due to their water-soluble byproducts, which simplifies purification and reduces organic waste. The development of tandem deprotection/coupling sequences in aqueous media further minimizes the environmental footprint of peptide synthesis.

Overcoming Synthetic Difficulties for Long and Complex Peptides

The synthesis of long and complex peptides, particularly those containing hydrophobic residues like tyrosine, often presents significant challenges, primarily due to peptide aggregation.

Addressing Difficult Sequences and Aggregation Issues

As a peptide chain elongates on a solid support, it can fold into secondary structures, leading to intermolecular aggregation. This aggregation can hinder the accessibility of reagents to the reaction site, resulting in incomplete reactions and lower yields. Peptides rich in hydrophobic amino acids, such as those containing multiple Tyr(tBu) residues, are particularly prone to aggregation.

Several strategies have been developed to mitigate aggregation. One approach is to incorporate structural elements that disrupt the hydrogen bonding responsible for secondary structure formation. These include the use of:

Pseudoproline Dipeptides: These modified amino acids introduce a "kink" in the peptide backbone, disrupting regular secondary structures.

Backbone Protecting Groups: Attaching groups like 2-hydroxy-4-methoxybenzyl (Hmb) to the alpha-nitrogen of an amino acid can physically prevent hydrogen bonding.

Chaotropic Salts: Adding salts like LiCl to the reaction mixture can help to disrupt aggregates.

Microwave-Assisted Synthesis: Applying microwave energy can accelerate reactions and help break up intermolecular interactions that lead to aggregation.

Innovation in Protecting Group Chemistry and Coupling Reagents

Advances in protecting groups and coupling reagents are crucial for improving the efficiency of synthesizing challenging peptide sequences. The development of novel protecting groups aims to enhance solubility and prevent side reactions. For instance, specialized Dmb (2,4-dimethoxybenzyl) dipeptides can be used to prevent aggregation in a manner similar to pseudoprolines, with the native sequence being regenerated during the final cleavage step.

The choice of coupling reagent is also critical. High-efficiency reagents like HBTU are effective for synthesizing longer peptides where complete bond formation is essential. Newer reagents, such as COMU and PyClock, offer a good balance of high reactivity and reduced risk of side reactions like racemization. For particularly difficult couplings involving hindered amino acids or non-nucleophilic amines, specialized reagents like TCFH in combination with N-methylimidazole (NMI) can generate highly reactive intermediates to drive the reaction to completion. Furthermore, research into N-to-C terminal peptide synthesis with minimal protecting groups offers a paradigm shift that could significantly improve atom and step efficiency, reducing waste and simplifying the synthesis of complex peptides.

Novel Applications and Expanding Research Horizons

The growing ability to synthesize complex peptides is opening up new avenues for their application in medicine and materials science. The global peptide synthesis market is projected to grow significantly, driven by the expanding pipeline of peptide-based drugs for oncology, metabolic disorders, and infectious diseases.

Peptides containing tyrosine are particularly valuable due to the unique properties of the tyrosine side chain. The phenolic group can be modified for various purposes, including labeling for immunoassays or participating in redox catalysis within enzyme active sites. Current research is exploring several exciting areas:

Targeted Therapeutics: Peptides can be designed to target specific cells or tissues, such as cancer cells, minimizing side effects on healthy tissue. Peptide-drug conjugates, where a peptide is linked to a cytotoxic drug, represent a promising strategy for targeted cancer therapy.

Biomaterials: Tyrosine-rich peptides are being investigated as building blocks for self-assembling nanomaterials. The phenolic side chain can participate in cross-linking reactions, leading to the formation of hydrogels with tunable mechanical properties for applications in tissue engineering and wound healing.

Peptide-Based Vaccines: Synthetic peptides are being used to develop safer and more specific vaccines that can elicit a targeted immune response with fewer side effects than traditional vaccines.

Novel Cleavage Chemistries: The unique reactivity of the tyrosine side chain is being exploited to develop new methods for selective peptide bond cleavage, which is a valuable tool for protein sequencing and analysis, particularly for complex cyclic peptides.

The continuous innovation in synthesis technologies, coupled with an expanding understanding of peptide structure and function, ensures that Fmoc-Tyr(tBu)-OH and other amino acid derivatives will remain at the forefront of biomedical and materials science research.

Integration with Advanced Bio-Nanotechnology

The unique properties of peptides to self-assemble into ordered nanostructures have positioned them as premier building blocks in bio-nanotechnology. Fmoc-amino acids, including this compound, are central to this field due to the Fmoc group's propensity to drive self-assembly through π-stacking interactions. researchgate.net This allows for the design and synthesis of peptide-based nanomaterials such as hydrogels, nanofibers, and nanotubes. nih.govnih.gov

The tyrosine residue, once deprotected, can participate in crucial aromatic and hydrogen-bonding interactions that stabilize these supramolecular structures. nih.gov These peptide nanostructures offer significant advantages, including biocompatibility, biodegradability, and the ability to be functionalized with bioactive motifs, making them ideal for applications in tissue engineering, regenerative medicine, and drug delivery. researchgate.netnih.gov For example, self-assembling peptides can form scaffolds that mimic the extracellular matrix, promoting cell growth and tissue regeneration. nih.gov The amphiphilic nature of these peptides can also be harnessed to improve the dispersibility of hydrophobic carbon nanomaterials in aqueous environments for biomedical applications. nih.gov

Table 1: Applications of Fmoc-Amino Acid-Based Self-Assembling Nanomaterials

| Application Area | Type of Nanostructure | Functional Principle | Reference |

|---|---|---|---|

| Drug Delivery | Hydrogels, Nanotubes | Encapsulation and controlled release of therapeutic agents. | researchgate.net |

| Tissue Engineering | Nanofibrous Scaffolds | Mimicking the native extracellular matrix to support cell adhesion, proliferation, and differentiation. | nih.gov |

| Biosensing | Films, Solutions | Immobilization of biorecognition elements on conductive materials for detecting specific analytes. | nih.gov |

| Axonal Regeneration | Hydrogels | Providing a supportive scaffold for nerve growth and repair. | researchgate.net |

Exploration of Tyrosine Post-Translational Modifications in Disease Research

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in virtually all cellular processes, and their dysregulation is linked to numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. creative-proteomics.comnih.govresearchgate.net Tyrosine residues are subject to several key PTMs, such as phosphorylation, sulfation, and nitration, which can dramatically alter a protein's structure, function, and cellular localization. creative-proteomics.comnih.govmdpi.com

The chemical synthesis of peptides containing specific PTMs is an indispensable tool for studying their biological roles. This is where Fmoc-protected amino acids become critical. While this compound is used to incorporate the standard, unmodified tyrosine, specialized derivatives like Fmoc-Tyr(PO(OBzl)₂)OH (for phosphotyrosine) or Fmoc-Tyr(SO₃Na)-OH (for sulfotyrosine) are used to introduce the modification at a precise location within the peptide sequence. The use of this compound at other tyrosine sites in the same peptide ensures that only the intended residue is modified.

These synthetic peptides serve as vital reagents for:

Developing specific antibodies to detect modified proteins in patient samples.

Investigating the substrate specificity of the enzymes that add or remove these modifications (e.g., kinases and phosphatases). nih.gov

Screening for inhibitors of enzymes involved in disease-related PTM pathways.

Serving as standards in mass spectrometry-based proteomics to identify and quantify PTMs in complex biological samples. mdpi.com

For instance, the study of aberrant tyrosine phosphorylation, a hallmark of many cancers, relies heavily on synthetic phosphopeptides for dissecting signaling pathways and developing targeted kinase inhibitors. nih.gov Similarly, understanding the role of tyrosine nitration in neurodegenerative diseases is advanced by using synthetic nitrotyrosine-containing peptides to probe mechanisms of oxidative damage. creative-proteomics.comnih.gov

Table 2: Key Tyrosine PTMs and Their Relevance in Disease Research

| Post-Translational Modification | Associated Diseases | Role of Synthetic Peptides in Research | Reference |

|---|---|---|---|

| Phosphorylation | Cancer, Neurodegenerative Diseases (e.g., Alzheimer's), Diabetes | Substrates for kinase assays, development of phosphospecific antibodies, standards for proteomics. | nih.govnih.gov |

| Sulfation | Inflammatory responses, Viral entry (e.g., HIV) | Probing protein-protein interactions, studying enzyme kinetics and mechanism. | nih.govmdpi.com |

| Nitration | Cardiovascular Diseases, Neurodegeneration, Atherosclerosis | Investigating oxidative stress mechanisms, identifying biomarkers of disease. | creative-proteomics.comnih.govnih.gov |

Computational Approaches for Peptide Design and Synthesis Prediction

While Fmoc-based solid-phase peptide synthesis (SPPS) is a mature and powerful technology, the synthesis of certain "difficult sequences" can be plagued by low yields and impurities due to issues like amino acid aggregation. nih.gov The chemical properties of protected amino acids like this compound, including the bulkiness of its protecting groups, can influence these outcomes. To address this, computational approaches are becoming increasingly vital for predicting the success of peptide synthesis and for the de novo design of novel peptides. kcl.ac.uknih.gov

Recent advancements have led to the development of machine learning and deep learning models that can predict the likelihood of a successful synthesis based solely on the peptide's amino acid sequence. nih.govnih.gov These tools, such as the Peptide Synthesis Score (PepSySco), are trained on large datasets of successfully and unsuccessfully synthesized peptides, allowing them to identify sequence-specific features that correlate with synthesis difficulty. kcl.ac.uknih.gov By inputting a target sequence, researchers can receive a score that helps them anticipate potential problems, enabling them to proactively optimize the synthesis strategy by, for example, choosing more potent coupling reagents or adjusting reaction times for challenging coupling steps. nih.gov

Furthermore, in silico tools are instrumental in the design of new bioactive peptides. frontiersin.org Algorithms can model the three-dimensional structure of peptides and predict their binding affinity to biological targets like proteins or plastics. frontiersin.orgnih.gov A critical component of these design platforms is the integration of synthesis prediction, ensuring that the designed peptides are not only functionally active but also synthetically accessible using standard Fmoc chemistry. nih.gov

Table 3: Computational Tools in Fmoc-Based Peptide Synthesis

| Tool/Approach | Primary Function | Input | Output | Relevance to this compound | Reference |

|---|---|---|---|---|---|

| PepSySco | Predicts the likelihood of successful peptide synthesis. | Amino acid sequence | A numerical "synthesis score". | Assesses sequences containing this compound for potential synthetic difficulty. | kcl.ac.uknih.gov |

| Deep Learning Models | Predicts Fmoc deprotection efficiency and identifies aggregation-prone sequences. | Peptide sequence, synthesis parameters | Predicted reaction outcomes, optimized sequences. | Helps optimize synthesis protocols for peptides containing bulky residues like Tyr(tBu). | nih.gov |

| PEPstr | Predicts the 3D structure of peptides from their sequence. | Amino acid sequence (7-25 residues) | 3D peptide model (PDB format). | Facilitates the rational design of functional peptides incorporating tyrosine. | frontiersin.org |

| In Silico Design Algorithms | Designs peptides with specific binding properties (e.g., to plastics or proteins). | Target molecule, design constraints | Optimized peptide sequences with high predicted affinity. | Ensures designed peptides are synthetically feasible with standard building blocks. | nih.gov |

Industrial Scale-Up and Good Manufacturing Practice (GMP) Considerations

The transition from synthesizing milligrams of a peptide in a research laboratory to producing kilograms for therapeutic use presents significant challenges. gappeptides.com Industrial scale-up of SPPS, the predominant method for manufacturing peptide active pharmaceutical ingredients (APIs), requires meticulous process control and adherence to stringent Good Manufacturing Practice (GMP) guidelines. rsc.orgbachem.com

Key challenges in scaling up peptide synthesis include:

Solvent Consumption: SPPS is a solvent-intensive process, with large volumes of solvents like DMF and NMP used for coupling and washing steps. rsc.orgcsic.es On an industrial scale, this leads to high costs and significant environmental waste. gappeptides.com

Reagent Stoichiometry: The excess of reagents (Fmoc-amino acids, coupling agents) used to drive reactions to completion in the lab becomes a major cost driver at scale. aiche.orgnih.gov

Process Control: Ensuring uniform reaction conditions (temperature, mixing) and complete coupling and deprotection steps throughout a large reactor is complex and critical for final product purity. gappeptides.com

Impurity Profile: The risk of generating deletion sequences or other side-products increases with peptide length, and these impurities can be difficult to separate from the target API. aiche.org

To ensure the safety and efficacy of peptide therapeutics, manufacturing must comply with GMP regulations established by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eugmp-navigator.com For a starting material like this compound, GMP considerations are paramount. dlrcgroup.com

Table 4: GMP and Scale-Up Considerations for Peptide Manufacturing

| Area of Focus | Key Considerations | Regulatory Context | Reference |

|---|---|---|---|

| Starting Materials | High purity of this compound and other amino acid derivatives is required. Full traceability and vendor qualification are essential. | ICH Q11, USP <1504> guidelines on starting material quality. | dlrcgroup.comthermofisher.com |

| Manufacturing Process | The synthesis process must be robust, reproducible, and well-documented. Critical process parameters (e.g., reaction times, temperatures) must be defined and controlled. | FDA and EMA guidelines for synthetic peptides require detailed process descriptions and controls. | europa.eugmp-navigator.com |

| Impurity Control | Potential impurities must be identified, characterized, and controlled within acceptable limits. This includes process-related impurities and degradation products. | The impurity profile of the final peptide API is a critical component of the regulatory submission. | dlrcgroup.com |

| Documentation | All manufacturing steps, from raw material receipt to final product release, must be thoroughly documented in batch records. | GMP requires a robust Quality Management System (QMS) with comprehensive documentation and change control. | thermofisher.com |

| Facility & Equipment | Manufacturing facilities and equipment must be designed, qualified, and maintained to prevent contamination and ensure consistent product quality. | GMP guidelines provide specific requirements for manufacturing facilities and equipment. | thermofisher.com |

Q & A

Q. What are the standard protocols for preparing stock solutions of Fmoc-Tyr(tBu)-OH in different solvents?

- Methodological Answer : this compound exhibits variable solubility depending on the solvent. For optimal dissolution:

- DMSO : Dissolve at 90 mg/mL using ultrasonic agitation .

- Alternative Solvents : If DMSO is incompatible, test dimethylformamide (DMF) or dichloromethane (DCM) with gentle heating (37°C) and sonication. Avoid aqueous buffers due to poor solubility.

- Stock Stability : Aliquot dissolved solutions and store at -80°C (6 months) or -20°C (1 month) to minimize freeze-thaw degradation .

Q. Table 1: Solubility and Stability Guidelines

| Solvent | Concentration | Storage Conditions | Stability Duration |

|---|---|---|---|

| DMSO | 90 mg/mL | -80°C (aliquoted) | 6 months |

| DMF | 50–80 mg/mL | -20°C (protected from light) | 1 month |

Q. How should this compound be stored to maintain stability during peptide synthesis experiments?

- Methodological Answer :

- Powder Form : Store desiccated at -20°C for up to 3 years .

- Solution Form : Use within 1 month at -20°C or 6 months at -80°C. Pre-aliquot to avoid repeated freezing/thawing .

- Handling : Equilibrate to room temperature before use to prevent condensation, which may hydrolyze the tert-butyl (tBu) protecting group.

Advanced Research Questions

Q. What strategies can minimize racemization of this compound during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Racemization typically occurs during activation and coupling. Mitigation strategies include:

- Coupling Reagents : Use HBTU/HOBt or OxymaPure instead of carbodiimides (e.g., DIC), which reduce racemization risk .

- Temperature : Perform couplings at 0–4°C to slow base-induced epimerization.

- Base Selection : Limit piperidine or DIEA exposure during Fmoc deprotection. Replace with milder bases (e.g., 2% DBU in DMF) for sensitive sequences .

Q. Table 2: Coupling Efficiency Comparison

| Reagent System | Racemization Risk | Recommended Use Case |

|---|---|---|

| HBTU/HOBt/DIEA | Low | Standard SPPS |

| DIC/OxymaPure | Moderate | High steric hindrance residues |

Q. How can researchers optimize coupling efficiency when using this compound in automated synthesis platforms?

- Methodological Answer :

- Double Coupling : Apply two consecutive couplings (10–30 min each) for residues prone to incomplete reactions.

- Microwave Assistance : Use microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics without increasing racemization .

- Real-Time Monitoring : Employ in-situ FTIR or UV monitoring to track Fmoc deprotection and coupling completion .

Q. What analytical methods are recommended for verifying the purity and identity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Retention time and peak symmetry confirm purity (>98% by area-under-curve) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]+: 460.2 for C28H29NO5) .

- NMR : 1H NMR in DMSO-d6 should show characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and tBu singlet (δ 1.2 ppm) .

Q. How does the tert-butyl (tBu) protecting group influence the stability of this compound under acidic conditions?

- Methodological Answer : The tBu group is labile under strong acidic conditions (e.g., 95% TFA in SPPS cleavage cocktails). To prevent premature deprotection:

- Mild Cleavage : Use 2–5% TFA in DCM for temporary side-chain protection during intermediate steps.

- Stability Testing : Perform accelerated degradation studies (e.g., 1 hr in 50% TFA) and monitor by TLC or HPLC .

Troubleshooting Data Contradictions

Q. How should researchers resolve discrepancies in solubility data for this compound across literature sources?

- Methodological Answer : Contradictions often arise from batch-to-batch variability or solvent purity. To address:

Q. Why do coupling times for this compound vary significantly in reported SPPS protocols?

- Methodological Answer : Steric hindrance from the bulky tBu group slows coupling. Adjustments include:

- Extended Coupling : Increase reaction time to 2–4 hrs for difficult sequences.

- Pre-activation : Pre-activate the amino acid with DIC/HOBt for 5 min before resin addition .

Application-Focused Questions

Q. What role does this compound play in synthesizing tyrosine-phosphorylated peptides for signaling studies?

- Methodological Answer : The tBu group protects the tyrosine hydroxyl during SPPS. Post-cleavage, global deprotection with TFA removes tBu, enabling site-specific phosphorylation via kinases .

Q. Can this compound be used in native chemical ligation (NCL) for protein semi-synthesis?

- Methodological Answer :

Yes, but the tBu group must be retained during ligation. Use orthogonal protection (e.g., Alloc for lysine) and deprotect post-ligation with Pd(0) catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.